Kevetrin hydrochloride (CAS 66592-89-0), chemically known as 3-cyanopropyl carbamimidothioate hydrochloride, is a highly water-soluble small-molecule activator of the p53 tumor suppressor pathway. Unlike traditional MDM2 antagonists that are restricted to wild-type p53, Kevetrin uniquely alters MDM2 E3 ligase processivity to stabilize wild-type p53 while simultaneously promoting the degradation of oncogenic mutant p53[1]. From a procurement perspective, the hydrochloride salt form is critical; it provides exceptional solid-state stability, >95% HPLC purity, and rapid dissolution in physiological buffers . This eliminates the need for complex organic co-solvents during formulation, making it an ideal, versatile candidate for rigorous in vitro screening and in vivo xenograft models across diverse genetic backgrounds.
Substituting Kevetrin hydrochloride with benchmark p53-MDM2 inhibitors, such as Nutlin-3a, introduces severe limitations in both assay compatibility and target spectrum. Nutlin-3a is virtually insoluble in aqueous media, necessitating the use of DMSO or complex nanodisk formulations that can induce vehicle toxicity or confound sensitive cellular assays[1]. Furthermore, Nutlin-3a strictly requires wild-type p53 to exert its apoptotic effects, rendering it useless in the approximately 50% of cancer models harboring p53 mutations [2]. Attempting to use the free base form of Kevetrin (CAS 500863-50-3) instead of the hydrochloride salt (CAS 66592-89-0) also compromises solid-state stability and batch-to-batch reproducibility. Therefore, procuring the specific hydrochloride salt of Kevetrin is essential for laboratories requiring a broadly active, easily formulated, and highly stable p53 modulator.
Kevetrin hydrochloride demonstrates exceptional aqueous solubility, achieving 10 mg/mL in standard PBS (pH 7.2) and up to 100 mg/mL in water with sonication. In stark contrast, the benchmark MDM2 inhibitor Nutlin-3a is practically insoluble in water, necessitating complex co-solvent systems (e.g., >10% DMSO combined with PEG300 and Tween-80) or specialized nanodisk carriers for delivery .
| Evidence Dimension | Aqueous Solubility in PBS (pH 7.2) |
| Target Compound Data | 10 mg/mL (clear solution) |
| Comparator Or Baseline | Nutlin-3a (Insoluble; requires organic co-solvents) |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | PBS (pH 7.2) at ambient temperature |
Eliminates the need for organic co-solvents in preclinical formulations, reducing vehicle-induced toxicity and streamlining in vivo dosing protocols.
Unlike first-generation MDM2 antagonists such as Nutlin-3a, which are strictly efficacious only in wild-type p53 models, Kevetrin hydrochloride effectively induces apoptosis and cell cycle arrest in both wild-type (e.g., MOLM-13) and mutant (e.g., KASUMI-1) p53 cell lines [1]. It achieves this pan-genotypic activity by altering MDM2 E3 ligase processivity and promoting the degradation of oncogenic mutant p53, whereas Nutlin-3a fails to induce apoptosis in mutant backgrounds [2].
| Evidence Dimension | Efficacy across p53 mutational status |
| Target Compound Data | Active in both WT (MOLM-13) and Mutant (KASUMI-1) p53 models |
| Comparator Or Baseline | Nutlin-3a (Active in WT only; inactive in mutant models) |
| Quantified Difference | Expanded target spectrum to include the ~50% of cell lines harboring p53 mutations |
| Conditions | In vitro viability and apoptosis assays in AML and solid tumor cell lines |
Allows laboratories to procure a single, versatile active agent for p53 pathway modulation regardless of the target cell line's mutational status.
Supplied as a crystalline hydrochloride salt (CAS 66592-89-0), Kevetrin HCl offers a defined melting point (127–137 °C) and >95% to >98% HPLC purity . This specific salt form provides superior shelf-life stability (up to 3 years at -20°C) compared to amorphous or free-base analogs, ensuring consistent dosing and reproducible pharmacokinetics in long-term studies .
| Evidence Dimension | Solid-state stability and shelf life |
| Target Compound Data | Crystalline solid, >95% purity, stable for 3 years at -20°C |
| Comparator Or Baseline | Amorphous free base or unformulated analogs (variable stability and hygroscopicity) |
| Quantified Difference | Guaranteed >95% purity with extended multi-year shelf life |
| Conditions | Desiccated storage at -20°C |
Guarantees reliable, reproducible results across multi-year preclinical research programs, minimizing batch-to-batch variation.
Because Kevetrin hydrochloride achieves 10 mg/mL solubility in standard PBS, it is the optimal choice for in vivo dosing via intravenous (IV) or intraperitoneal (IP) injection. This eliminates the confounding variables and toxicities associated with DMSO or PEG-based vehicles required by insoluble comparators like Nutlin-3a.
Laboratories screening drug responses across diverse cancer cell lines can utilize Kevetrin hydrochloride as a universal p53 activator. Its ability to degrade mutant p53 and stabilize wild-type p53 removes the need to procure separate compounds (e.g., Nutlin-3a for WT and APR-246 for mutant) for different genetic backgrounds [1].
The clean aqueous formulation profile and broad mechanism of Kevetrin hydrochloride make it highly suitable for combination assays with standard chemotherapeutics (e.g., cisplatin). Its high water solubility prevents precipitation when mixed with other aqueous-soluble drugs in complex in vitro or in vivo experimental designs .